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Compound of Interest

Compound Name: Bombolitin II

Cat. No.: B12770662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of Bombolitin II, an

antimicrobial peptide derived from bumblebee venom. The methodology outlined is based on

the widely adopted Fmoc/tBu strategy, ensuring a robust and efficient assembly of the peptide

chain.

Introduction
Bombolitin II is a 17-amino acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-

Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][2][3][4] It exhibits antimicrobial and hemolytic

activities, making it a subject of interest in the study of host defense peptides and for potential

therapeutic applications. Solid-phase peptide synthesis (SPPS) offers a reliable and

streamlined approach for obtaining synthetic Bombolitin II for research purposes.

Principle of the Method
The synthesis is performed on a solid support (resin), to which the C-terminal amino acid is

attached. The peptide chain is then elongated in the C-terminus to N-terminus direction through

a series of coupling and deprotection steps. The temporary Nα-protecting group, 9-

fluorenylmethyloxycarbonyl (Fmoc), is removed with a mild base (piperidine), while the side-

chain protecting groups (t-butyl based) remain stable. These side-chain protecting groups are

removed concurrently with the cleavage of the peptide from the resin using a strong acid,
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typically trifluoroacetic acid (TFA). The crude peptide is then purified by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Quantitative Data Summary
The following table summarizes typical quantitative parameters for the solid-phase synthesis of

Bombolitin II on a 0.1 mmol scale. Actual values may vary depending on the specific reagents

and equipment used.
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Parameter Typical Value Notes

Resin

Type Rink Amide MBHA Resin
Yields a C-terminal amide

upon cleavage.

Substitution Level 0.4 - 0.7 mmol/g

A lower substitution is often

preferred for longer peptides to

minimize aggregation.

Amount ~140 - 250 mg
For a 0.1 mmol scale

synthesis.

Amino Acid Coupling

Fmoc-Amino Acids
4 equivalents (relative to resin

loading)

Excess is used to drive the

reaction to completion.

Coupling Reagent (e.g.,

HBTU/HATU)
3.9 equivalents

Base (e.g., DIPEA/NMM) 8 equivalents

Deprotection

Deprotection Solution 20% Piperidine in DMF

Cleavage

Cleavage Cocktail
TFA/TIS/H2O (95:2.5:2.5,

v/v/v)

TIS (Triisopropylsilane) acts as

a scavenger to prevent side

reactions.

Yield and Purity

Crude Peptide Yield 70 - 90%

Varies depending on the

efficiency of coupling and

cleavage.

Purity after RP-HPLC >95%
Target purity for most research

applications.[5]
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Experimental Protocol
This protocol details the manual synthesis of Bombolitin II. Automated synthesizers will follow

a similar sequence of steps.

Resin Preparation
Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle

agitation.

Drain the DMF.

First Amino Acid Coupling (Valine)
Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

Repeat with a 10-minute incubation.

Wash the resin thoroughly with DMF (5 x 1 min).

Coupling: In a separate vial, dissolve Fmoc-Val-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4

eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

Perform a Kaiser test to confirm the completion of the coupling reaction (beads will be

colorless).

Wash the resin with DMF (5 x 1 min).

Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the Bombolitin
II sequence: His(Trt), Ala, Leu, Val, Lys(Boc), Gly, Leu, Lys(Boc), Ala, Leu, Ile, Asp(OtBu),

Thr(tBu), Ile, Lys(Boc), Ser(tBu).

Final Deprotection
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After the final amino acid (Serine) has been coupled, perform a final Fmoc deprotection as

described in step 2.1.

Cleavage and Deprotection
Wash the resin with dichloromethane (DCM) (5 x 1 min) and dry under a stream of nitrogen.

Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS),

and 2.5% deionized water.

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash

twice.

Dry the crude peptide pellet under vacuum.

Purification and Analysis
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile

in water with 0.1% TFA).

Purify the peptide using preparative reverse-phase high-performance liquid chromatography

(RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

Collect fractions and analyze their purity by analytical RP-HPLC.

Pool the fractions with the desired purity (>95%).

Lyophilize the pure fractions to obtain the final Bombolitin II peptide as a white powder.

Confirm the identity of the peptide by mass spectrometry.

Visualizations
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Solid-Phase Peptide Synthesis Workflow
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Caption: Workflow for the solid-phase synthesis of Bombolitin II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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